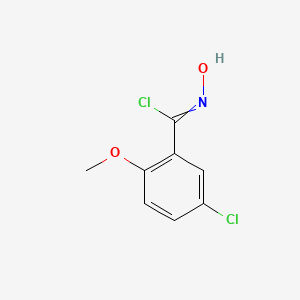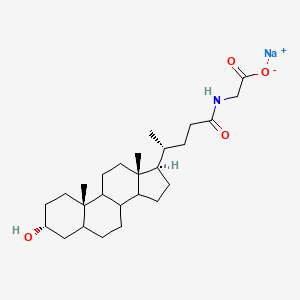
Sodium glycolithocholate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium glycolithocholate is a bile acid derivative, specifically a sodium salt of glycolithocholic acid. It is a secondary bile acid formed in the liver by the conjugation of lithocholic acid with glycine. This compound plays a significant role in the metabolism and regulation of bile acids in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium glycolithocholate generally involves the following steps:
Reacting Lithocholic Acid with Diethylaminomethylformamide: This step generates the substrate required for further reactions.
Reaction with Glycine: The substrate reacts with glycine to form glycolithocholic acid.
Formation of Sodium Salt: Finally, glycolithocholic acid is reacted with sodium carbonate to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using the above-mentioned steps. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and medical applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium glycolithocholate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under different conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
Applications De Recherche Scientifique
Sodium glycolithocholate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving bile acids.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is used in research related to liver diseases, cholestasis, and other conditions involving bile acid dysregulation.
Mécanisme D'action
The mechanism of action of sodium glycolithocholate involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates bile acid synthesis, secretion, and reabsorption, thereby maintaining bile acid homeostasis. The compound also influences various signaling pathways involved in lipid metabolism and detoxification processes .
Comparaison Avec Des Composés Similaires
Glycolithocholic Acid: The parent compound of sodium glycolithocholate, formed by the conjugation of lithocholic acid with glycine.
Taurolithocholic Acid: Another bile acid derivative formed by the conjugation of lithocholic acid with taurine.
Lithocholic Acid: A primary bile acid that serves as a precursor for various bile acid derivatives.
Uniqueness: this compound is unique due to its specific sodium salt form, which enhances its solubility and stability compared to its parent compound, glycolithocholic acid. This makes it particularly useful in research and industrial applications where these properties are essential .
Propriétés
Formule moléculaire |
C26H42NNaO4 |
|---|---|
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
sodium;2-[[(4R)-4-[(3R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO4.Na/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3;/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,25+,26-;/m1./s1 |
Clé InChI |
LQKBJAKZKFBLIB-DVTCRTTASA-M |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CC[C@H](C4)O)C)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





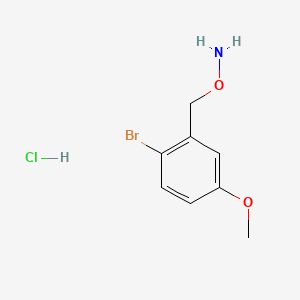

![Potassium [(2-Pyrrolyl)methyl]trifluoroborate](/img/structure/B13705609.png)
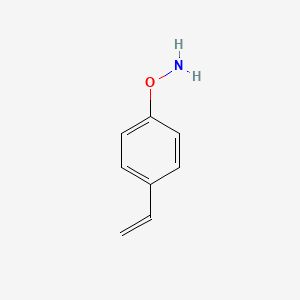
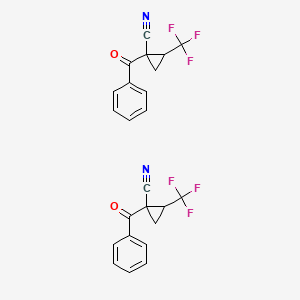

![4-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dithiolane]](/img/structure/B13705625.png)
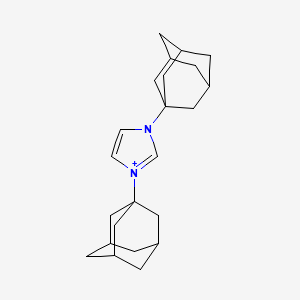

![1-Boc-6-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13705640.png)
